Methyl erucate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Biofuel Production:

Methyl erucate, like other FAMEs, can be used as a biodiesel feedstock. Biodiesel is a renewable and biodegradable alternative to traditional diesel fuel. Studies have shown that methyl erucate has good combustion properties and can be readily converted into biodiesel through transesterification []. However, its high melting point and viscosity compared to other biodiesel feedstocks like soybean oil require further research on optimizing its use in cold climates or blending with other biofuels [].

Industrial Applications:

Methyl erucate's unique properties, such as its lubricity and hydrophobicity, make it a potential candidate for various industrial applications. Research suggests its potential use in:

- Lubricants: Methyl erucate's lubrication properties have been explored for use in greases and lubricants, particularly in environmentally sensitive applications due to its biodegradability [].

- Cosmetics and Pharmaceuticals: Its emolliency and ability to form stable emulsions make methyl erucate a potential ingredient in cosmetic formulations and drug delivery systems [].

- Plastics and Polymers: Research suggests its potential use as a plasticizer or bio-based component in the development of biodegradable polymers [].

Research in Biological Systems:

Methyl erucate's interaction with biological systems is also being explored in scientific research. Studies have investigated its potential effects on:

- Cellular Signaling: Research suggests that methyl erucate might influence certain cellular signaling pathways, potentially impacting cell growth and differentiation [].

- Antimicrobial Activity: Some studies have shown that methyl erucate exhibits antimicrobial activity against certain fungi and bacteria, although further research is needed to understand its mechanisms and potential applications.

Environmental Research:

Methyl erucate's presence and fate in the environment are also relevant areas of scientific research. Studies are investigating its:

- Biodegradation: Understanding how readily methyl erucate breaks down in different environments is crucial for assessing its potential environmental impact.

- Soil Health: Research suggests that methyl erucate might influence soil microbial activity and plant growth, requiring further investigation of its potential benefits or drawbacks in agricultural settings.

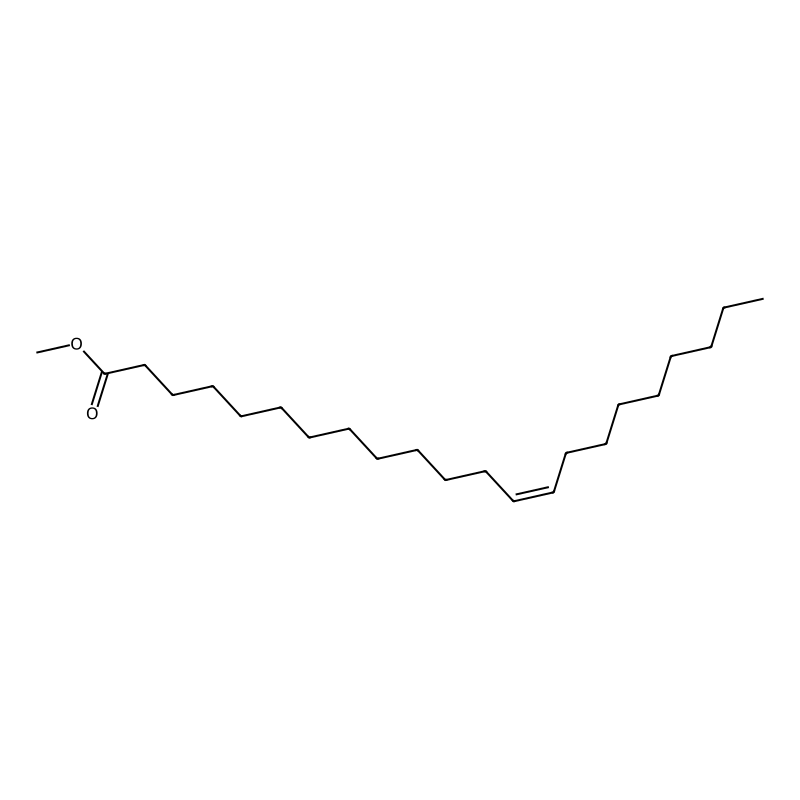

Methyl erucate, also known as methyl (Z)-13-docosenoate, is an unsaturated fatty acid methyl ester with the molecular formula and a molecular mass of approximately 352.59 g/mol. It is characterized by a long hydrocarbon chain with a double bond located at the 13th carbon position, which classifies it as a monounsaturated fatty acid. Methyl erucate is typically a colorless, viscous liquid with a characteristic odor, and it has a melting point of approximately -1.16 °C and a boiling point around 221-222 °C at reduced pressure .

- Plant Defense: Methyl erucate might contribute to plant defense mechanisms against herbivores due to its repellent or deterrent properties.

- Fuel Source: As a FAME, methyl erucate has potential as a biofuel due to its high energy content.

- Hydrolysis: In the presence of water and an acid or base catalyst, methyl erucate can be hydrolyzed to yield erucic acid and methanol.

- Transesterification: Methyl erucate can react with alcohols in the presence of a catalyst to form different fatty acid esters.

- Hydrogenation: The double bond in methyl erucate can be hydrogenated to yield a saturated fatty acid methyl ester.

These reactions are significant in biodiesel production and in the synthesis of various surfactants and emulsifiers.

Methyl erucate has been studied for its biological properties, particularly its potential health effects. Some research indicates that it may possess anti-inflammatory and antioxidant activities, although comprehensive studies are still required to fully elucidate these effects. Additionally, methyl erucate is not classified as toxic, with studies indicating no significant irritant effects on skin or eyes .

Methyl erucate can be synthesized through several methods:

- Esterification: This is the most common method, where erucic acid is reacted with methanol in the presence of an acid catalyst.

- Transesterification: This involves the reaction of triglycerides (fats and oils) with methanol, yielding methyl esters including methyl erucate.

- Chemical Synthesis: Advanced synthetic methods using specific reagents can also yield methyl erucate from simpler organic compounds.

Methyl erucate has various applications across different fields:

- Cosmetics: Used as an emollient and skin conditioning agent.

- Food Industry: Occasionally used as a flavoring agent or food additive.

- Biodiesel Production: Serves as a feedstock for biodiesel production due to its fatty acid composition.

- Pharmaceuticals: Investigated for potential uses in drug formulations due to its properties.

Research on the interactions of methyl erucate with other compounds is limited but suggests that it may interact favorably with various lipid-based substances. Its role in formulations, particularly in emulsions and creams, indicates compatibility with other fatty acids and esters. Further studies are necessary to explore specific interactions at the molecular level.

Methyl erucate shares structural similarities with several other fatty acid methyl esters. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl oleate | Monounsaturated; common in olive oil | |

| Methyl linoleate | Polyunsaturated; found in many vegetable oils | |

| Methyl palmitoleate | Monounsaturated; present in fish oils | |

| Methyl behenate | Saturated; used in cosmetics | |

| Methyl arachidonic acid | Polyunsaturated; involved in inflammatory processes |

Uniqueness of Methyl Erucate

Methyl erucate is unique due to its long carbon chain length (23 carbons) and specific location of the double bond (at the 13th position), which influences its physical properties and biological activity compared to shorter-chain or differently unsaturated fatty acids.

XLogP3

LogP

Appearance

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 23 of 28 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 5 of 28 companies with hazard statement code(s):;

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable